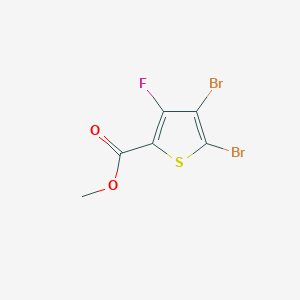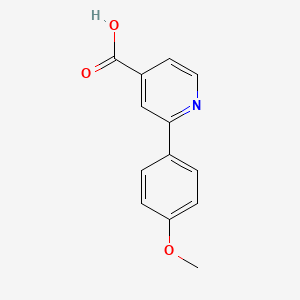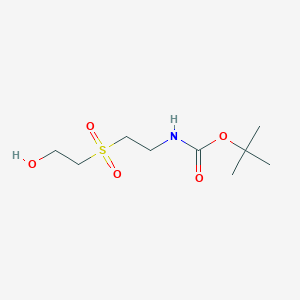
tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate (TBHEC) is a novel compound that has been studied in recent years for its potential applications in scientific research. TBHEC is a derivative of carbamate, a type of organic compound that can act as a catalyst or inhibitor in various biochemical and physiological processes. TBHEC has shown to be particularly useful in the fields of drug discovery and development, as it can be used to synthesize various drugs. It has also been studied for its potential to act as a ligand in various biochemical and physiological processes, as well as its ability to act as a prodrug.
Scientific Research Applications
-
Enzymatic Kinetic Resolution
- Field : Biochemistry
- Application : The enzymatic kinetic resolution of a similar compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was studied . This process is key to the synthesis of chiral organoselenanes and organotelluranes .
- Method : The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .
- Results : The enzymatic process showed excellent enantioselectivity (E > 200). The ®- and (S)- tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .
-
Anionic Polymerization
- Field : Polymer Chemistry
- Application : The anionic polymerization of a tert-butyl-carboxylate-activated aziridine was reported . This process allows the synthesis of low-molecular-weight poly(BocAz) chains .
- Method : The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) was carried out. BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .
- Results : A 13C NMR spectroscopic analysis of poly(BocAz) suggested that the polymer is linear . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .
properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylsulfonyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-9(2,3)15-8(12)10-4-6-16(13,14)7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYGDWGGIGRORN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(2-hydroxyethylsulfonyl)-ethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

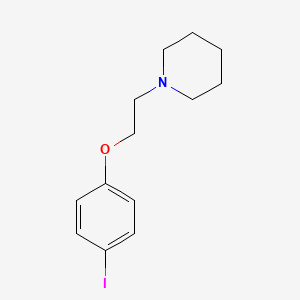
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
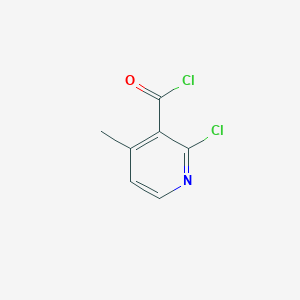
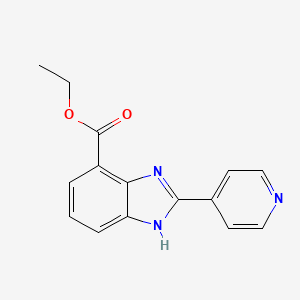

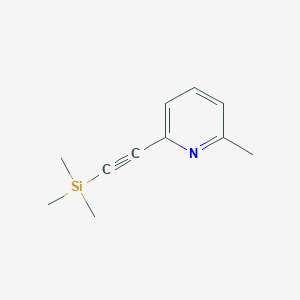
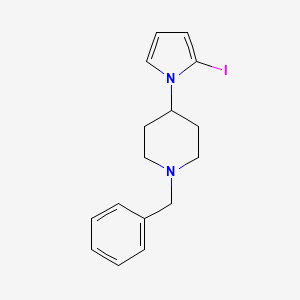
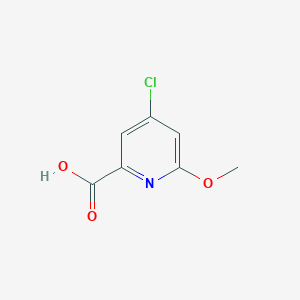
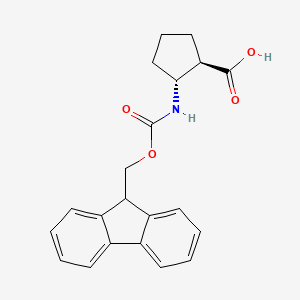
![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
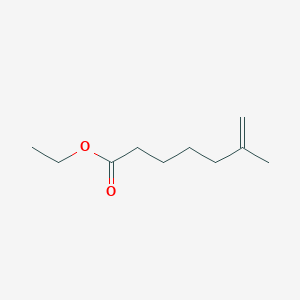
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
